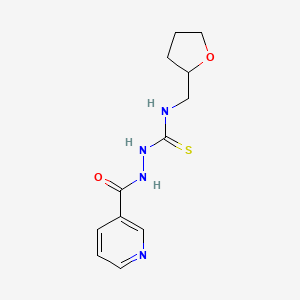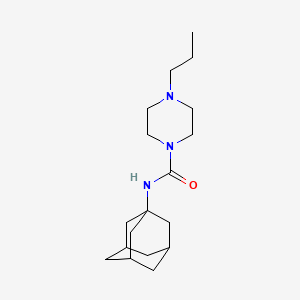
2-(3-pyridinylcarbonyl)-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide
Overview
Description
2-(3-pyridinylcarbonyl)-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide, also known as PTFC, is a synthetic compound that has attracted significant attention in the scientific community due to its potential therapeutic applications. PTFC belongs to the class of hydrazinecarbothioamide derivatives and has been studied extensively for its biological and pharmacological properties.
Mechanism of Action
The mechanism of action of 2-(3-pyridinylcarbonyl)-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide is not fully understood, but it is believed to be due to its ability to interact with various cellular targets. 2-(3-pyridinylcarbonyl)-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide has been found to inhibit the activity of enzymes such as topoisomerase II, which is involved in DNA replication, and histone deacetylases, which are involved in gene expression. Additionally, 2-(3-pyridinylcarbonyl)-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide has been shown to interact with various signaling pathways involved in cell growth and survival.
Biochemical and Physiological Effects:
2-(3-pyridinylcarbonyl)-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide has been found to have various biochemical and physiological effects. In cancer cells, 2-(3-pyridinylcarbonyl)-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide has been shown to induce apoptosis and cell cycle arrest by activating caspases and inhibiting cyclin-dependent kinases. In inflammation, 2-(3-pyridinylcarbonyl)-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, 2-(3-pyridinylcarbonyl)-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide has been shown to have antibacterial and antifungal effects by disrupting the cell membrane and inhibiting the synthesis of cell wall components.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(3-pyridinylcarbonyl)-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide in lab experiments is its ability to selectively target cancer cells and inhibit their growth. Additionally, 2-(3-pyridinylcarbonyl)-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide has been shown to have low toxicity in normal cells, making it a potential candidate for cancer therapy. However, one limitation of using 2-(3-pyridinylcarbonyl)-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide in lab experiments is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for research on 2-(3-pyridinylcarbonyl)-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide. One area of interest is the development of novel 2-(3-pyridinylcarbonyl)-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide derivatives with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of 2-(3-pyridinylcarbonyl)-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide and its interaction with cellular targets. Moreover, there is a need to investigate the potential of 2-(3-pyridinylcarbonyl)-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide in combination therapy with other anticancer agents or antibiotics for the treatment of cancer and infectious diseases.
Scientific Research Applications
2-(3-pyridinylcarbonyl)-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide has been studied for its potential therapeutic applications in various areas such as cancer, inflammation, and infectious diseases. In cancer research, 2-(3-pyridinylcarbonyl)-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation research has shown that 2-(3-pyridinylcarbonyl)-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, 2-(3-pyridinylcarbonyl)-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide has been studied for its antibacterial and antifungal properties.
properties
IUPAC Name |
1-(oxolan-2-ylmethyl)-3-(pyridine-3-carbonylamino)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O2S/c17-11(9-3-1-5-13-7-9)15-16-12(19)14-8-10-4-2-6-18-10/h1,3,5,7,10H,2,4,6,8H2,(H,15,17)(H2,14,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNOBXQJYVYJNDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=S)NNC(=O)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(pyridin-3-ylcarbonyl)-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4-methoxyphenyl)-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]acrylonitrile](/img/structure/B4115649.png)
![N-(1-benzyl-4-piperidinyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea](/img/structure/B4115654.png)
![methyl 5-[(diethylamino)carbonyl]-4-methyl-2-[({2-[phenyl(phenylthio)acetyl]hydrazino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4115664.png)
![1-[(4-methylphenyl)sulfonyl]-5-oxo-N-(5,6,7,8-tetrahydro-1-naphthalenyl)prolinamide](/img/structure/B4115672.png)
![2-[(cyclohexylamino)carbonothioyl]-N-(3,5-dimethylphenyl)hydrazinecarboxamide](/img/structure/B4115683.png)
![N~1~-(3-bromophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]alaninamide](/img/structure/B4115685.png)
![2-[(2-chloro-6-fluorophenyl)acetyl]-N-(2-methoxy-4-nitrophenyl)hydrazinecarbothioamide](/img/structure/B4115694.png)

![4-[3-(4-isopropoxyphenyl)-4-phenylbutanoyl]morpholine](/img/structure/B4115701.png)
![N-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2-oxoethyl}-4-fluoro-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B4115707.png)
![methyl 5-[(diethylamino)carbonyl]-2-[({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonothioyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4115739.png)
![1-(diphenylmethyl)-4-[(4-ethoxyphenyl)carbonothioyl]piperazine](/img/structure/B4115747.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-N'-(4-nitrophenyl)urea](/img/structure/B4115751.png)
![N-(2-methoxyethyl)-2-({N-(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycyl}amino)benzamide](/img/structure/B4115755.png)